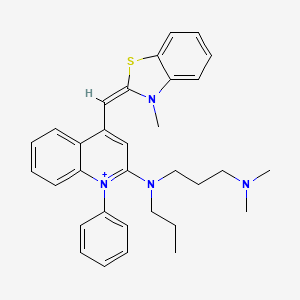
Sybr green I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SYBR Green I is an asymmetrical cyanine dye used primarily as a nucleic acid stain in molecular biology. It is known for its high sensitivity in detecting double-stranded DNA, making it a valuable tool in various biochemical and molecular biology applications .
Méthodes De Préparation
SYBR Green I is typically synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The dye is often supplied as a 10,000X concentrate in dimethyl sulfoxide (DMSO) for laboratory use . Industrial production methods involve large-scale synthesis and purification processes to ensure high purity and concentration.
Analyse Des Réactions Chimiques
SYBR Green I primarily interacts with nucleic acids through non-covalent binding. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions. The dye binds to double-stranded DNA, resulting in a significant increase in fluorescence, which is used for detection and quantification .
Applications De Recherche Scientifique
SYBR Green I is widely used in various scientific research applications:
Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.
Gel Electrophoresis: The dye is used to visualize DNA in agarose and polyacrylamide gels.
Flow Cytometry and Fluorescence Microscopy: This compound is used to label DNA within cells for analysis.
DNA Damage Assays: It is used to detect DNA damage and repair processes.
Mécanisme D'action
SYBR Green I binds to the minor groove of double-stranded DNA, resulting in a significant increase in fluorescence. This binding stabilizes the DNA-dye complex and enhances the fluorescence signal, making it easier to detect and quantify DNA . The dye’s interaction with DNA involves both intercalation between base pairs and minor groove binding .
Comparaison Avec Des Composés Similaires
SYBR Green I is often compared with other cyanine dyes such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . While all these dyes are used for nucleic acid staining, this compound is particularly noted for its high sensitivity and low background fluorescence. SYBR Safe and SYBR Gold are designed to be safer alternatives with similar staining properties but reduced toxicity .
Propriétés
IUPAC Name |
N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLCCVKSWNSDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N4S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178918-96-2 |
Source


|
| Record name | 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178918-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+-)-2-[[2,6-Dihydroxy-4-[[[3-(4-hydroxyphenyl)-2-[(naphthylsulfonyl)amino]propyl]oxy]carbonyl]phenyl]carbonyl]-3-hydroxybenzoic Acid](/img/structure/B1170497.png)
